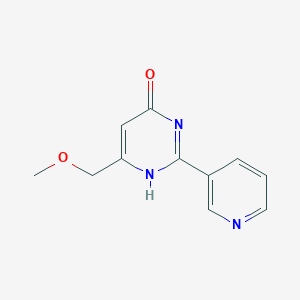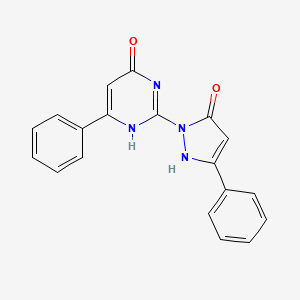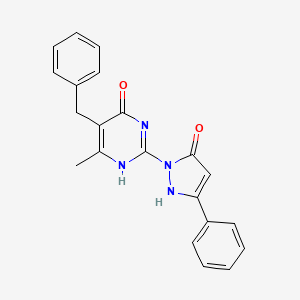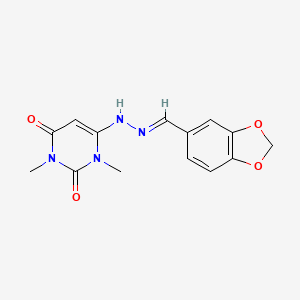![molecular formula C16H19ClN4O3 B7787323 (4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(morpholin-4-ylamino)methylidene]pyrazol-3-one](/img/structure/B7787323.png)
(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(morpholin-4-ylamino)methylidene]pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(morpholin-4-ylamino)methylidene]pyrazol-3-one” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(morpholin-4-ylamino)methylidene]pyrazol-3-one” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize waste. Industrial production methods may include continuous flow processes, batch reactions, and the use of advanced equipment to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Compound “(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(morpholin-4-ylamino)methylidene]pyrazol-3-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.
Scientific Research Applications
Compound “(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(morpholin-4-ylamino)methylidene]pyrazol-3-one” has a wide range of scientific research applications. It is used in various fields, including:
Chemistry: As a reagent or intermediate in chemical synthesis.
Biology: In studies involving biochemical pathways and molecular interactions.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
Compound “(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(morpholin-4-ylamino)methylidene]pyrazol-3-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or properties. The comparison can help identify the distinct features and advantages of compound “this compound” in various applications.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Each of these similar compounds has its own set of properties and applications, making them valuable for different scientific and industrial purposes.
Properties
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(morpholin-4-ylamino)methylidene]pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-2-24-15-14(11-18-20-7-9-23-10-8-20)16(22)21(19-15)13-5-3-12(17)4-6-13/h3-6,11,18H,2,7-10H2,1H3/b14-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUYYCNJLIGUTK-KAMYIIQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=O)C1=CNN2CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC\1=NN(C(=O)/C1=C\NN2CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline](/img/structure/B7787244.png)
![N-{5-[(dimethylamino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide](/img/structure/B7787251.png)
![potassium;4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidine-2-thiolate](/img/structure/B7787254.png)

![N-[(Z)-(2-methylsulfanylindol-3-ylidene)amino]-3-(trifluoromethyl)aniline](/img/structure/B7787272.png)
![methyl 2-[[(E)-2-(ethoxycarbonylcarbamoyl)-3-oxobut-1-enyl]amino]thiophene-3-carboxylate](/img/structure/B7787282.png)



![5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7787302.png)
![(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylidene]pyrazol-3-one](/img/structure/B7787328.png)
![2-cyano-N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]acetohydrazide](/img/structure/B7787337.png)
![dimethyl (2Z)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopentanedioate](/img/structure/B7787345.png)
![N'-[(4-nitrophenyl)methoxy]pyridine-4-carboximidamide](/img/structure/B7787360.png)
